Cas no 2377031-70-2 (2-Tert-butyl-4,6-diiodopyrimidine)

2-Tert-butyl-4,6-diiodopyrimidine 化学的及び物理的性質

名前と識別子

-

- 2377031-70-2

- 2-Tert-butyl-4,6-diiodopyrimidine

- EN300-7456568

-

- インチ: 1S/C8H10I2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3

- InChIKey: VLECSBMYKMMLTD-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=NC(C(C)(C)C)=N1)I

計算された属性

- せいみつぶんしりょう: 387.89334g/mol

- どういたいしつりょう: 387.89334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 25.8Ų

2-Tert-butyl-4,6-diiodopyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7456568-0.05g |

2-tert-butyl-4,6-diiodopyrimidine |

2377031-70-2 | 95.0% | 0.05g |

$174.0 | 2025-03-11 | |

| Enamine | EN300-7456568-0.1g |

2-tert-butyl-4,6-diiodopyrimidine |

2377031-70-2 | 95.0% | 0.1g |

$257.0 | 2025-03-11 | |

| Enamine | EN300-7456568-5.0g |

2-tert-butyl-4,6-diiodopyrimidine |

2377031-70-2 | 95.0% | 5.0g |

$2152.0 | 2025-03-11 | |

| Enamine | EN300-7456568-0.5g |

2-tert-butyl-4,6-diiodopyrimidine |

2377031-70-2 | 95.0% | 0.5g |

$579.0 | 2025-03-11 | |

| Aaron | AR0286TA-500mg |

2-tert-butyl-4,6-diiodopyrimidine |

2377031-70-2 | 95% | 500mg |

$822.00 | 2025-02-15 | |

| Aaron | AR0286TA-50mg |

2-tert-butyl-4,6-diiodopyrimidine |

2377031-70-2 | 95% | 50mg |

$265.00 | 2025-02-15 | |

| 1PlusChem | 1P0286KY-10g |

2-tert-butyl-4,6-diiodopyrimidine |

2377031-70-2 | 95% | 10g |

$4006.00 | 2024-05-23 | |

| Enamine | EN300-7456568-0.25g |

2-tert-butyl-4,6-diiodopyrimidine |

2377031-70-2 | 95.0% | 0.25g |

$367.0 | 2025-03-11 | |

| Enamine | EN300-7456568-1.0g |

2-tert-butyl-4,6-diiodopyrimidine |

2377031-70-2 | 95.0% | 1.0g |

$743.0 | 2025-03-11 | |

| Enamine | EN300-7456568-10.0g |

2-tert-butyl-4,6-diiodopyrimidine |

2377031-70-2 | 95.0% | 10.0g |

$3191.0 | 2025-03-11 |

2-Tert-butyl-4,6-diiodopyrimidine 関連文献

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

2-Tert-butyl-4,6-diiodopyrimidineに関する追加情報

2-Tert-butyl-4,6-diiodopyrimidine: A Comprehensive Overview

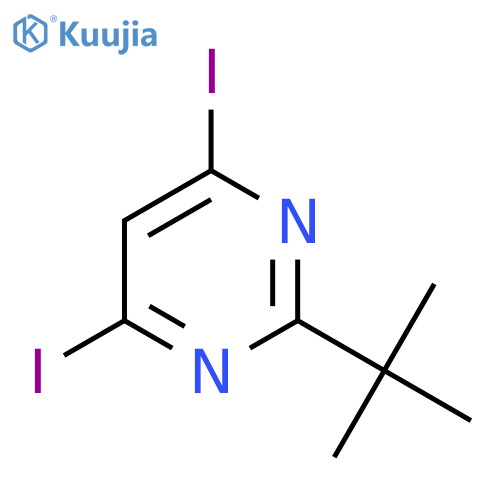

The compound 2-Tert-butyl-4,6-diiodopyrimidine, also known by its CAS number NO2377031-70-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential applications in drug design and development. The structure of this molecule features a pyrimidine ring with substituents at positions 2, 4, and 6. Specifically, the 2-position is substituted with a tert-butyl group, while the 4 and 6 positions are each substituted with an iodine atom. This unique substitution pattern contributes to its distinctive chemical properties and biological activity.

Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including oncology, virology, and inflammation. The presence of iodine atoms at the 4 and 6 positions in 2-Tert-butyl-4,6-diiodopyrimidine makes it particularly interesting for researchers exploring the role of halogenated heterocycles in medicinal chemistry. Iodine substitution is known to enhance the electronic properties of aromatic rings, potentially improving the molecule's ability to interact with biological targets such as enzymes or receptors.

The tert-butyl group at position 2 introduces steric bulk into the molecule, which can influence its conformational flexibility and solubility properties. This substituent is often used in drug design to optimize pharmacokinetic profiles, such as absorption and bioavailability. Recent advancements in computational chemistry have allowed researchers to model the effects of such substituents on molecular dynamics, providing deeper insights into how structural modifications can be leveraged to enhance therapeutic efficacy.

In terms of synthesis, 2-Tert-butyl-4,6-diiodopyrimidine can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been refined in recent years to improve yield and purity, making this compound more accessible for research purposes. The use of microwave-assisted synthesis has also been reported for certain pyrimidine derivatives, offering a faster and more efficient alternative to traditional synthetic techniques.

Biological evaluations of this compound have revealed promising results in preclinical models. For instance, studies have demonstrated that 2-Tert-butyl-4,6-diiodopyrimidine exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. This finding aligns with broader trends in oncology research focusing on kinase inhibitors as targeted therapies. Additionally, the compound has shown potential anti-inflammatory properties in vitro, suggesting its utility in treating inflammatory diseases.

The integration of advanced analytical techniques has further enhanced our understanding of this compound's properties. Techniques such as X-ray crystallography have provided high-resolution structural data, while mass spectrometry has enabled precise characterization of its molecular composition. These tools are essential for confirming the identity and purity of synthesized compounds before they proceed to biological testing.

In conclusion, 2-Tert-butyl-4,6-diiodopyrimidine represents a valuable addition to the arsenal of pyrimidine derivatives being explored for therapeutic applications. Its unique structure and promising biological activity make it a subject of continued interest among researchers in academia and industry alike. As ongoing studies uncover new insights into its mechanism of action and potential uses, this compound is poised to play an increasingly important role in drug discovery efforts.

2377031-70-2 (2-Tert-butyl-4,6-diiodopyrimidine) 関連製品

- 1856328-98-7(1-(Quinolin-4-yl)cyclopropane-1-carbonitrile)

- 1467100-59-9(4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one)

- 2385652-37-7(N-(cyanomethyl)-1-(trifluoromethyl)cyclopentane-1-carboxamide)

- 1396809-48-5(3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide)

- 899750-33-5(1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

- 1346707-69-4(Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate)

- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)

- 2227820-70-2(rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amine)

- 941877-60-7(N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

- 1256360-23-2(4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)